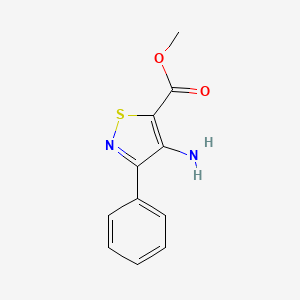

Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Description

Methyl 4-amino-3-phenylisothiazole-5-carboxylate (C₁₁H₁₀N₂O₂S) is a heterocyclic compound featuring an isothiazole core substituted with an amino group at position 4, a phenyl group at position 3, and a methyl ester at position 5. This compound has garnered attention due to its structural relationship to amflutizole analogs and its ability to form polymorphic crystals . Experimental studies reveal two distinct polymorphs: a non-centrosymmetric form crystallized from volatile solvents and a centrosymmetric form obtained from carbon tetrachloride. Both polymorphs exhibit columnar structures stabilized by π-stacking interactions, but they differ in hydrogen-bonding networks (N–H⋯O and N–H⋯N in the non-centrosymmetric form) and lattice energies (0.59 kJ·mol⁻¹ lower for the non-centrosymmetric form) .

Properties

IUPAC Name |

methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)9(13-16-10)7-5-3-2-4-6-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLABDHRUQOVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517370 | |

| Record name | Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82424-58-6 | |

| Record name | Methyl 4-amino-3-phenyl-5-isothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82424-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3-phenylisothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-phenylisothiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted isothiazoles with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 4-amino-3-phenylisothiazole-5-carboxylate has shown promising activity against several pathogens, particularly in the context of tuberculosis. It serves as a template for developing anti-tubercular agents, with studies indicating its effectiveness against Mycobacterium tuberculosis H37Rv, exhibiting a minimum inhibitory concentration (MIC) that suggests substantial potential as a therapeutic agent .

Antiviral Properties

The phenylthiazole moiety, which includes this compound, has been explored for antiviral applications. Research indicates that derivatives of this compound can inhibit flavivirus replication, highlighting its versatility in targeting viral pathogens .

Anticancer Potential

Recent investigations have revealed that thiazole derivatives can exhibit anticancer properties. This compound and its analogs have been studied for their cytotoxic effects against various cancer cell lines, showing promise in selectively targeting tumor cells .

Polymorphism and Material Science

Polymorphism refers to the ability of a compound to crystallize into more than one form. This compound has been investigated for its polymorphic behavior, which can significantly affect its physical and chemical properties. Studies have demonstrated that different crystallization conditions lead to distinct polymorphic forms, influencing solubility and stability, which are critical parameters in drug formulation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the thiazole ring have been shown to enhance biological activity, providing insights into how substituents can influence efficacy against specific targets such as enzymes involved in bacterial metabolism .

Case Study 1: Anti-Tubercular Activity

A study focused on the synthesis of derivatives based on this compound demonstrated significant anti-tubercular activity with some compounds achieving MIC values lower than standard treatments like isoniazid and rifampicin . This underscores the compound's potential as a lead structure for new anti-tubercular drugs.

Case Study 2: Antiviral Activity

In another research effort, derivatives of this compound were evaluated for their ability to inhibit flavivirus replication. The findings indicated that specific substitutions on the phenyl ring enhanced antiviral activity, leading to the development of more effective antiviral agents .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-phenylisothiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate

Structural Differences: Replacing the methyl ester with an ethyl group increases steric bulk and alters lipophilicity. Physical Properties: Ethyl esters generally exhibit lower melting points and higher solubility in non-polar solvents compared to methyl esters due to increased hydrophobic interactions.

Methyl 2-Substitutedphenyl-1,3-benzoxazole-5-carboxylates

Core Heterocycle: Benzoxazole replaces isothiazole, introducing an oxygen atom instead of sulfur. Synthesis: Prepared via cyclization of Methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by hydrazide and thiourea derivatization . Reactivity: The benzoxazole core is less prone to oxidation than isothiazole, influencing stability under acidic conditions.

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

Heteroatom Configuration: Isoxazole (O and N in positions 1,2) vs. isothiazole (S and N in positions 1,2). Hydrogen Bonding: Exhibits intramolecular N–H⋯O bonds, forming planar molecular structures and chain-like crystal packing .

Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate

Functional Groups : Bromomethyl substitution introduces a reactive site for nucleophilic attacks.

Synthesis : Prepared via N-bromosuccinimide (NBS)-mediated bromination under reflux, contrasting with the solvent-dependent crystallization of the target compound .

Applications : Brominated derivatives are intermediates in cross-coupling reactions for drug discovery .

Comparative Analysis Table

Key Research Findings

- Polymorphism: this compound’s polymorphs differ in hydrogen-bonding networks (N–H⋯O vs. N–H⋯N) and lattice energies, impacting solid-state stability .

- Biological Potential: Isothiazole derivatives, including the target compound, are investigated for fungicidal activity, while benzoxazole analogs show promise in antimicrobial applications .

- Reactivity Trends : Brominated isoxazoles (e.g., compound 53) enable versatile functionalization, whereas methoxy groups enhance electron donation in nucleophilic reactions .

Biological Activity

Methyl 4-amino-3-phenylisothiazole-5-carboxylate (MAPIC) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

MAPIC has the molecular formula and is characterized by a thiazole ring structure. This configuration contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of MAPIC allow it to interact with various biological targets, which enhances its therapeutic potential.

1. Enzyme Interaction

MAPIC has been shown to interact with several enzymes, influencing their activity. Notably, it inhibits certain proteases, which play a critical role in protein degradation and cellular signaling pathways. This inhibition can lead to altered cell metabolism and proliferation.

2. Cell Signaling Pathways

The compound significantly affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival. By modulating these pathways, MAPIC can promote or inhibit cellular functions, leading to potential therapeutic effects against various diseases.

3. Antioxidant Activity

As a member of the thiazole family, MAPIC exhibits antioxidant properties that can protect cells from oxidative stress. This mechanism is essential for its potential use in treating conditions related to oxidative damage .

Antimicrobial Activity

Research indicates that MAPIC demonstrates notable antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic pathways critical for microbial survival.

Anticancer Properties

MAPIC has been evaluated for its anticancer activity in various studies. It has shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, studies have reported IC50 values indicating significant cytotoxicity against specific cancer cell lines .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Human glioblastoma | < 10 | Induction of apoptosis |

| Human melanoma | < 20 | Cell cycle arrest |

Anti-inflammatory Effects

MAPIC also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for developing treatments for inflammatory diseases.

Case Studies

- Anticancer Efficacy : In a study involving human glioblastoma cells, MAPIC was found to induce significant apoptosis at low concentrations, demonstrating its potential as an effective anticancer agent .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that MAPIC effectively inhibited bacterial growth, supporting its development as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of MAPIC suggests good absorption and distribution characteristics within biological systems. Its interaction with transport proteins facilitates cellular uptake, enhancing its bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-phenylisothiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with Gewald thiophene synthesis analogs (e.g., 2-amino-thiophene derivatives), adapting steps like cyclization and esterification. Use controlled reagent stoichiometry (e.g., 1:1.2 molar ratios for amine coupling) and monitor intermediates via TLC. Optimize solvent polarity (e.g., DMF for solubility) and temperature (80–100°C for cyclization). Characterize intermediates via NMR and FTIR to confirm functional groups like isothiazole rings .

- Validation : Compare melting points and spectroscopic data with literature analogs (e.g., ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate) to confirm structural integrity .

Q. How should researchers characterize the purity and structure of this compound?

- Techniques : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Confirm molecular identity via high-resolution mass spectrometry (HRMS) and FTIR (peaks at ~1700 cm⁻¹ for ester carbonyl, ~3350 cm⁻¹ for NH₂). X-ray crystallography (if crystalline) resolves bond lengths/angles .

- Troubleshooting : If crystallization fails, employ slow evaporation in dichloromethane/hexane mixtures or use seeding techniques .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structure refinement?

- Approach : Use SHELXL for small-molecule refinement. Apply restraints to thermal parameters for disordered regions and validate via R-factor convergence (<5%). For twinned crystals, employ TWIN/BASF commands in SHELX to model twin domains .

- Software Integration : Combine WinGX with ORTEP-III for visualization. Overlay experimental and calculated electron density maps to identify mismatches in hydrogen bonding or packing .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., D(2) motifs for N–H⋯O interactions). Use Mercury or PLATON to generate symmetry codes and quantify donor-acceptor distances (e.g., 2.8–3.2 Å for moderate-strength bonds) .

- Case Study : Compare with isostructural compounds (e.g., pyrazole-thiazole hybrids) to identify conserved packing motifs or polymorphism .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

- Method : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra. Adjust solvent models (e.g., PCM for DMSO-d₆) and compare δ values. If deviations exceed 0.5 ppm, re-examine tautomeric forms or protonation states .

- Validation : Cross-check with variable-temperature NMR to detect dynamic effects (e.g., rotamers) influencing peak splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.